

Technical Guide: Synthesis and Characterization of 5-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-(Hydroxymethyl)-2-iodophenol**

Cat. No.: **B1320510**

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

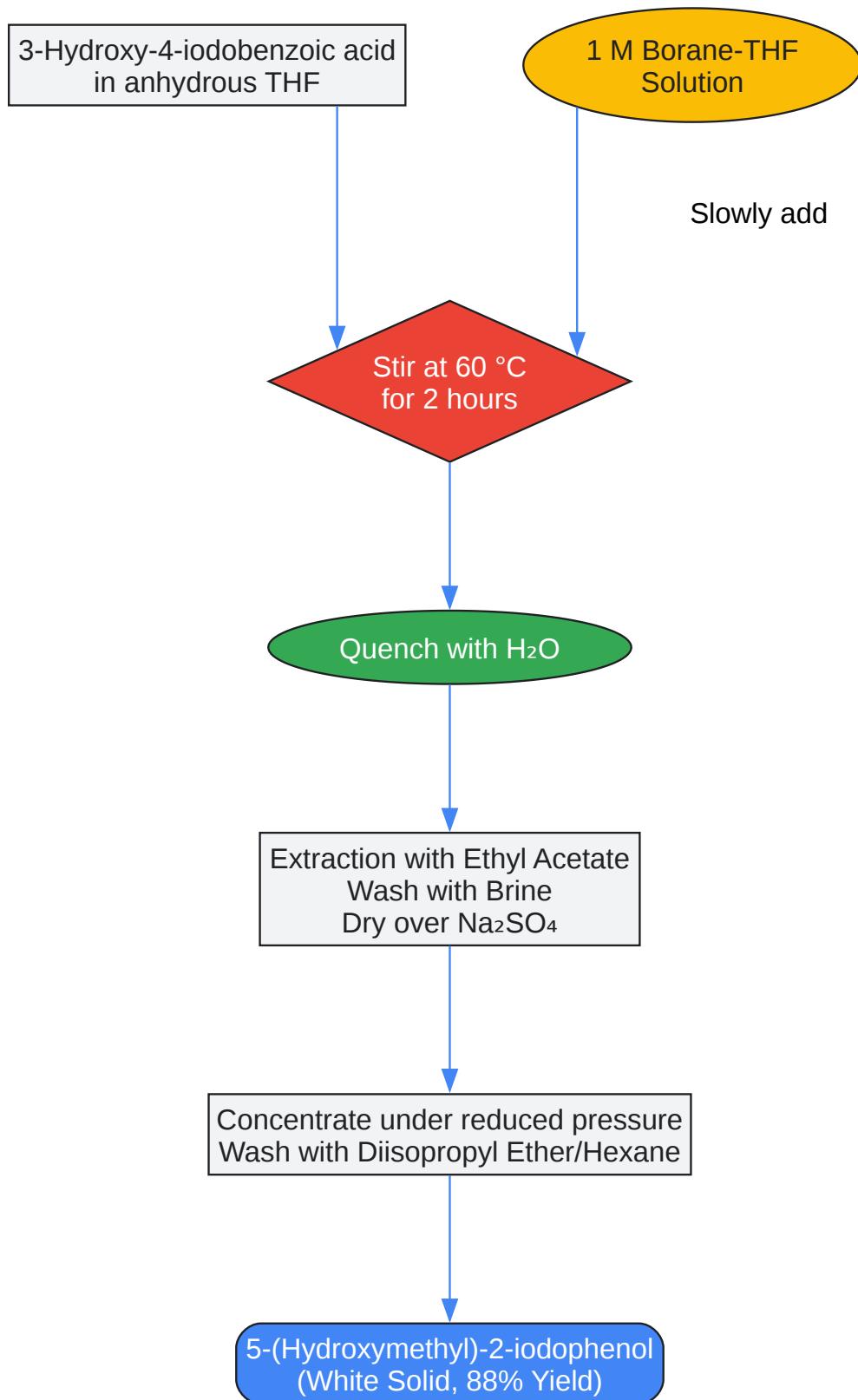
This document provides a comprehensive technical overview of the synthesis and characterization of **5-(Hydroxymethyl)-2-iodophenol**, a valuable intermediate in organic synthesis and drug discovery.

Compound Overview

5-(Hydroxymethyl)-2-iodophenol (CAS No: 773869-57-1) is a substituted phenol derivative. Its structure incorporates a hydrophilic hydroxymethyl group and a lipophilic iodine atom, making it a versatile building block for introducing these functionalities into more complex molecules. The iodine atom is particularly useful for subsequent cross-coupling reactions.

Physicochemical Properties

The key physical and chemical properties of **5-(Hydroxymethyl)-2-iodophenol** are summarized in the table below.


Property	Value	Reference
CAS Number	773869-57-1	[1] [2]
Molecular Formula	C ₇ H ₇ IO ₂	[3]
Molecular Weight	250.04 g/mol	[2]
IUPAC Name	5-(hydroxymethyl)-2-iodophenol	[2]
Synonym	3-Hydroxy-4-iodobenzyl alcohol	[1]
Physical Form	Solid	
Purity	Typically ≥95%	[2]
Storage	2-8°C, inert atmosphere, keep in dark place	[2]

Synthesis Protocol

The most commonly cited synthesis of **5-(Hydroxymethyl)-2-iodophenol** involves the reduction of a commercially available carboxylic acid precursor, 3-hydroxy-4-iodobenzoic acid.

Synthesis Workflow

The synthesis proceeds via a straightforward reduction of the carboxylic acid to a primary alcohol using a borane-tetrahydrofuran complex.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-(Hydroxymethyl)-2-iodophenol**.

Experimental Protocol

This protocol is adapted from the reduction of 3-hydroxy-4-iodobenzoic acid.[[1](#)]

Materials:

- 3-Hydroxy-4-iodobenzoic acid (1.0 eq, 79.3 mmol, 20.9 g)
- Anhydrous Tetrahydrofuran (THF) (160 mL)
- 1 M Borane-THF solution in THF (3.0 eq, 240 mmol, 240 mL)
- Ethyl acetate
- Saturated brine solution
- Anhydrous sodium sulfate
- Diisopropyl ether
- Hexane
- Deionized water

Procedure:

- To a solution of 3-hydroxy-4-iodobenzoic acid (20.9 g, 79.3 mmol) in anhydrous THF (160 mL) in a suitable reaction vessel, slowly add a 1 M borane-THF solution (240 mL, 240 mmol).[[1](#)]
- Stir the reaction mixture at 60 °C for 2 hours.[[1](#)]
- Monitor the reaction to completion using an appropriate method (e.g., Thin Layer Chromatography).
- Upon completion, carefully quench the reaction by the slow addition of water.
- Extract the aqueous mixture with ethyl acetate (2x).[[1](#)]

- Combine the organic phases and wash with saturated brine.[1]
- Dry the organic layer over anhydrous sodium sulfate.[1]
- Remove the solvent by concentration under reduced pressure.[1]
- Wash the resulting residue with diisopropyl ether and hexane to yield **5-(hydroxymethyl)-2-iodophenol** as a white solid (17.4 g, 88% yield).[1]

Characterization Data

The structure and purity of the synthesized **5-(Hydroxymethyl)-2-iodophenol** can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃): The proton NMR spectrum provides key structural information. The assignments are based on the data reported for the compound synthesized via the described protocol.[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.63	Doublet (d)	1H	7.8	Ar-H (H6)
7.01	Doublet (d)	1H	1.5	Ar-H (H4)
6.70	Doublet of Doublets (dd)	1H	7.8, 1.5	Ar-H (H5)
5.33	Singlet (s)	1H	-	Ar-OH
4.64	Singlet (s)	2H	-	-CH ₂ -OH
1.69	Broad (br)	1H	-	-CH ₂ -OH

¹³C NMR: Experimental data is not widely available. The predicted chemical shifts for the carbon atoms are as follows:

- Aromatic C-I: ~90-100 ppm
- Aromatic C-H: ~115-135 ppm
- Aromatic C-OH: ~150-155 ppm
- Aromatic C-CH₂OH: ~140-145 ppm
- -CH₂OH: ~60-65 ppm

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. While experimental spectra are not readily available in the literature, predicted data for various adducts have been calculated.^[3]

Adduct	Predicted m/z
[M+H] ⁺	250.95636
[M+Na] ⁺	272.93830
[M-H] ⁻	248.94180
[M] ⁺	249.94853

Infrared (IR) Spectroscopy

An experimental IR spectrum is not publicly available. However, the expected characteristic absorption bands for **5-(Hydroxymethyl)-2-iodophenol** include:

- O-H Stretch (Phenolic & Alcoholic): A strong, broad band in the region of 3200-3600 cm⁻¹.
- Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.
- C-O Stretch (Alcohol & Phenol): Strong bands in the 1000-1250 cm⁻¹ region.
- Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Safety Information

5-(Hydroxymethyl)-2-iodophenol is a chemical reagent and should be handled with appropriate safety precautions in a fume hood.[2]

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-HYDROXY-4-IODOBENZYL ALCOHOL | 773869-57-1 [chemicalbook.com]
- 2. 5-(Hydroxymethyl)-2-iodophenol | 773869-57-1 [sigmaaldrich.com]
- 3. PubChemLite - 5-(hydroxymethyl)-2-iodophenol (C7H7IO2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of 5-(Hydroxymethyl)-2-iodophenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1320510#synthesis-and-characterization-of-5-hydroxymethyl-2-iodophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com